molecular formula C12H12N2OS2 B14491510 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one CAS No. 63148-46-9

4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one

Cat. No.: B14491510
CAS No.: 63148-46-9
M. Wt: 264.4 g/mol
InChI Key: CQJASZPZOUUFPN-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a thioamide with an α-haloketone.

    Introduction of the Phenylimino Group: This step involves the condensation of the thiazole derivative with an aromatic aldehyde under basic or acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and inexpensive starting materials.

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Chemical Reactivity: The compound’s functional groups may participate in specific chemical reactions, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylsulfanyl)-1,3-thiazole: Lacks the phenylimino group.

    4-Phenyl-2-(methylsulfanyl)-1,3-thiazole: Lacks the methyl group on the thiazole ring.

    2-(Methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazole: Lacks the methyl group on the thiazole ring.

Uniqueness

4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

63148-46-9

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-4-(phenyliminomethyl)-1,3-thiazol-5-one

InChI

InChI=1S/C12H12N2OS2/c1-12(10(15)17-11(14-12)16-2)8-13-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

CQJASZPZOUUFPN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)SC(=N1)SC)C=NC2=CC=CC=C2

Origin of Product

United States

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